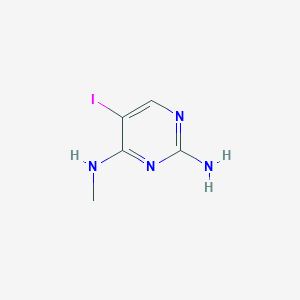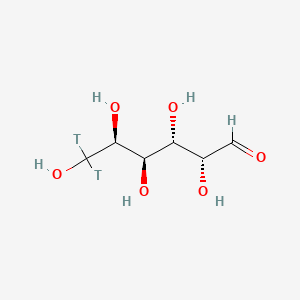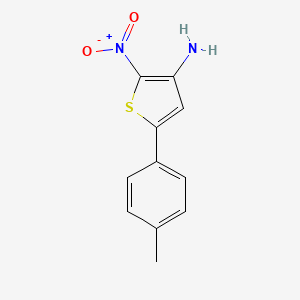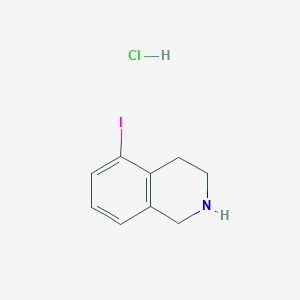
Nonyl (2,4,5-trichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonyl (2,4,5-trichlorophenoxy)acetate is a chemical compound with the molecular formula C17H23Cl3O3This compound is primarily used in industrial and scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonyl (2,4,5-trichlorophenoxy)acetate is synthesized through the esterification of (2,4,5-trichlorophenoxy)acetic acid with nonyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Nonyl (2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield (2,4,5-trichlorophenoxy)acetic acid and nonyl alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Hydrolysis: (2,4,5-Trichlorophenoxy)acetic acid and nonyl alcohol.
Oxidation: Corresponding carboxylic acids and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Nonyl (2,4,5-trichlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential effects on biological systems and its role as a synthetic auxin.
Medicine: Explored for its potential therapeutic properties and as a model compound in pharmacological studies.
Industry: Utilized in the formulation of herbicides and other agrochemicals
Wirkmechanismus
The mechanism of action of nonyl (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. As a synthetic auxin, it mimics the action of natural plant hormones, leading to the disruption of normal plant growth and development. The compound binds to auxin receptors, triggering a cascade of events that result in uncontrolled cell division and growth, ultimately leading to plant death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A closely related compound used as a herbicide.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin with similar herbicidal properties.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A phenoxy herbicide with similar applications.
Uniqueness
Nonyl (2,4,5-trichlorophenoxy)acetate is unique due to its specific ester structure, which imparts distinct physicochemical properties. The nonyl ester group enhances its lipophilicity, making it more effective in penetrating plant tissues compared to its parent acid, (2,4,5-trichlorophenoxy)acetic acid .
Eigenschaften
CAS-Nummer |
2630-16-2 |
|---|---|
Molekularformel |
C17H23Cl3O3 |
Molekulargewicht |
381.7 g/mol |
IUPAC-Name |
nonyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C17H23Cl3O3/c1-2-3-4-5-6-7-8-9-22-17(21)12-23-16-11-14(19)13(18)10-15(16)20/h10-11H,2-9,12H2,1H3 |
InChI-Schlüssel |
UTOAPAMXUSPJLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]-](/img/structure/B13749017.png)
![tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13749023.png)

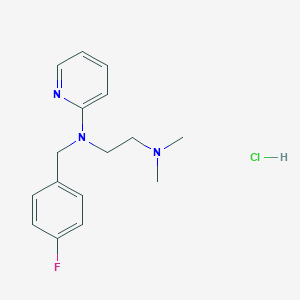
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13749044.png)
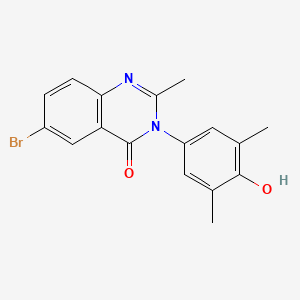
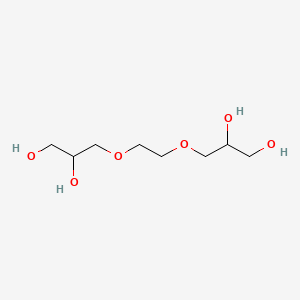
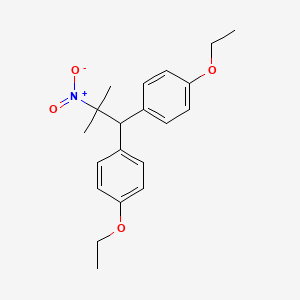

![2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile](/img/structure/B13749070.png)
